Cas no 60287-13-0 (9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one)

9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound featuring a dibenzoxazepine core with a hydroxyl substituent at the 9-position. This structure imparts unique reactivity and potential utility in pharmaceutical and chemical synthesis applications. The presence of both hydroxyl and lactam functional groups enhances its versatility as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry. Its rigid fused-ring system may contribute to selective binding interactions in drug design. The compound's stability and well-defined stereochemistry make it suitable for precise synthetic modifications. Further research into its physicochemical properties could expand its applications in specialized organic synthesis or as a scaffold for pharmacologically active compounds.
9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one structure
60287-13-0 structure
Product name:9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one
CAS No:60287-13-0
MF:C13H9NO3
MW:227.21546
CID:1058544

9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one Chemical and Physical Properties

Names and Identifiers

    • 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
    • 4-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one
    • 9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one

9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661801-5mg
9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
60287-13-0 98%
5mg
¥2512.00 2024-05-07
TRC
H941170-5mg
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
60287-13-0
5mg
$ 259.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-490460-5 mg
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one,
60287-13-0
5mg
¥3,309.00 2023-07-11
TRC
H941170-50mg
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
60287-13-0
50mg
$ 1975.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-490460-5mg
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one,
60287-13-0
5mg
¥3309.00 2023-09-05

9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one Related Literature

Additional information on 9-Hydroxydibenzb,f1,4oxazepin-11(10H)-one

Introduction to 9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one (CAS No: 60287-13-0)

9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one, identified by its CAS number 60287-13-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the dibenz[b,f]oxazepine class, a scaffold known for its potential biological activity and structural versatility. The presence of a hydroxyl group at the 9-position introduces additional functionalization possibilities, making it a valuable intermediate in the synthesis of more sophisticated pharmacophores.

The< strong>dibenz[b,f]oxazepine core is a fused bicyclic system consisting of a benzene ring and an oxazepine ring, which is further substituted with another benzene ring. This particular arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The hydroxyl substituent at the 9-position not only affects the molecule's solubility and metabolic stability but also serves as a potential site for further chemical modifications, such as glycosylation or esterification, which can enhance its bioavailability and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one with various biological receptors. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in neurological disorders, such as Alzheimer's disease and epilepsy. The oxazepine moiety is particularly interesting due to its structural similarity to benzodiazepines, which are well-known for their anxiolytic and sedative properties. However, the hydroxyl group introduces additional conformational flexibility, potentially allowing for the development of derivatives with improved selectivity and reduced side effects.

In vitro studies have begun to explore the pharmacokinetic properties of< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one. Initial data indicate that the compound exhibits moderate solubility in aqueous media, which is advantageous for oral administration. Additionally, preliminary metabolic studies suggest that the hydroxyl group may be susceptible to glucuronidation and oxidation, processes that could influence its half-life and bioavailability. These findings are crucial for optimizing drug delivery systems and predicting clinical outcomes.

The synthesis of< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes often involve multi-step sequences with low yields and high levels of byproducts. However, recent innovations in catalytic methods and flow chemistry have shown promise in improving the efficiency of these processes. For instance, transition metal-catalyzed cyclizations have been employed to construct the dibenz[b,f]oxazepine core with higher regioselectivity and fewer side reactions. These advancements not only enhance the scalability of production but also reduce the environmental impact of synthetic processes.

The potential therapeutic applications of< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one extend beyond neurological disorders. Emerging research suggests that this compound may also exhibit anti-inflammatory and analgesic properties. The oxazepine scaffold is known to interact with various ion channels and receptors, making it a promising candidate for treating conditions such as chronic pain and inflammatory diseases. Furthermore, the hydroxyl group provides a handle for developing prodrugs or conjugates that can target specific tissues or cells, thereby increasing therapeutic efficacy.

The development of novel drug candidates relies heavily on high-throughput screening (HTS) technologies to identify compounds with desirable biological activity. In recent years, HTS has been coupled with artificial intelligence (AI) algorithms to accelerate the discovery process. By analyzing large datasets of chemical structures and biological responses, AI can predict the potential efficacy of< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one against multiple targets simultaneously. This approach has led to the identification of new derivatives with enhanced potency and selectivity.

Ethical considerations are paramount in drug development, particularly when dealing with complex molecules like< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one. Ensuring that synthetic processes are sustainable and environmentally friendly is essential for minimizing ecological impact. Green chemistry principles have been increasingly adopted in recent years, emphasizing the use of renewable feedstocks, solvent-free reactions, and catalytic methods that reduce waste generation. These practices not only align with global sustainability goals but also improve economic feasibility by lowering production costs.

The future prospects for< strong>9-Hydroxydibenz[b,f]1,4oxazepin-11(10H)-one are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound's unique structural features to address unmet medical needs.

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